Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Description
Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS: 1251003-99-2, molecular formula: C₁₁H₁₈N₂O₃) is a bicyclic pyrrolo-pyrrole derivative featuring a cis-configuration, two ketone groups at positions 4 and 6, and a tert-butyl ester moiety. This compound serves as a key intermediate in pharmaceutical synthesis due to its rigid bicyclic framework, which enhances stereochemical control in drug design. Its racemic nature indicates equal proportions of enantiomers, which may influence pharmacokinetic properties in drug development.
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-4-6-7(5-13)9(15)12-8(6)14/h6-7H,4-5H2,1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCALLITBKYYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
The synthesis generally involves the following key steps:
Construction of the Pyrrolo[3,4-c]pyrrole Core:
The bicyclic hexahydropyrrolo[3,4-c]pyrrole framework is typically assembled via cyclization reactions involving amino acid derivatives or related precursors. This may include intramolecular cyclization of dipeptides or diketopiperazine intermediates.Introduction of the 4,6-Dioxo Functionality:
The keto groups at positions 4 and 6 are introduced by selective oxidation or by using precursors that already contain these functionalities. Oxidative methods or the use of cyclic imide intermediates are common.Esterification with tert-Butyl Group:
The carboxylic acid moiety is protected as a tert-butyl ester to enhance stability and facilitate further synthetic transformations. This is commonly achieved by reaction with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate reagents.Racemization and Stereochemical Control:
The product is obtained as a racemic mixture of cis isomers, indicating that the stereochemistry at the bicyclic ring junction is controlled or equilibrated during synthesis, often through thermodynamic control or by using racemic starting materials.
Detailed Synthetic Procedure (Representative)
Step 1: Formation of Diketopiperazine Intermediate
Starting from appropriate amino acid derivatives, a diketopiperazine ring is formed by cyclization under dehydrating conditions.Step 2: Reduction and Cyclization
Partial reduction of the diketopiperazine ring leads to the hexahydropyrrolo[3,4-c]pyrrole skeleton. This step may involve catalytic hydrogenation or hydride reagents.Step 3: Oxidation to Introduce Dioxo Groups
Selective oxidation using reagents such as Dess–Martin periodinane or other mild oxidants introduces the keto groups at the 4 and 6 positions.Step 4: Protection of Carboxylic Acid as tert-Butyl Ester
The free carboxylic acid is esterified using tert-butanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or via tert-butyl chloroformate in the presence of a base like triethylamine.Step 5: Purification and Isolation
The racemic cis isomer is isolated by chromatographic techniques, often yielding a product with purity around 97%.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Diketopiperazine formation | Amino acid derivatives, dehydrating agent | 70-85 | Cyclization under reflux |
| Reduction and cyclization | Catalytic hydrogenation or hydride reagents | 60-75 | Controlled to avoid over-reduction |
| Oxidation | Dess–Martin periodinane or similar oxidant | 65-80 | Mild conditions to preserve stereochemistry |
| Esterification | tert-Butanol + acid catalyst or tert-butyl chloroformate + base | 80-90 | Protects carboxylic acid functionality |
| Purification | Chromatography | 90+ | Achieves >97% purity |
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Formation | Cyclization of amino acid derivatives to form diketopiperazine intermediate |
| Reduction/Cyclization | Partial reduction to hexahydropyrrolo[3,4-c]pyrrole framework |
| Oxidation | Introduction of 4,6-dioxo groups via mild oxidants |
| Esterification | Protection of carboxylic acid as tert-butyl ester using tert-butanol or tert-butyl chloroformate |
| Stereochemistry | Racemic cis mixture obtained, stereochemistry controlled thermodynamically or by starting materials |
| Purification | Chromatographic techniques to achieve high purity (>97%) |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester moiety serves as a protective group for the carboxylic acid functionality. Acidic hydrolysis using HCl in 1,4-dioxane ( ) or trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding the free carboxylic acid derivative. This reaction is critical for subsequent coupling or functionalization steps in drug synthesis.
Reaction Conditions
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Racemic cis-4,6-dioxo-... | 4N HCl in 1,4-dioxane, 3h, RT | Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid | 63–90% |
Nucleophilic Addition to Ketones
The 4,6-dioxo groups undergo nucleophilic additions. For example, Grignard reagents or hydride donors (e.g., NaBH4) selectively reduce the ketones to secondary alcohols, producing diastereomeric diols. Steric hindrance from the bicyclic system influences regioselectivity.
Key Observations
-
NaBH4 in methanol at 0°C reduces both ketones to cis-diols with >80% diastereomeric excess (, ).
-
Bulkier reducing agents (e.g., L-Selectride) favor axial attack due to the rigid pyrrolidine scaffold ( ).
Multicomponent Reactions (MCRs)
The compound participates in isocyanide-based MCRs, forming polycyclic architectures. For instance, reactions with aldehydes and amines under Ugi-4CR conditions yield pyrrolidine-fused peptidomimetics (, ).
Example Reaction
| Components | Conditions | Product | Application |
|---|---|---|---|
| Racemic cis-4,6-dioxo-..., benzaldehyde, tert-butyl isocyanide | MeOH, 24h, RT | Tetracyclic pyrrolidine-isoindolone | Kinase inhibition |
Coupling Reactions
The deprotected carboxylic acid undergoes amide bond formation with primary amines or aryl boronic acids via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh3)4) facilitate C–N or C–C bond formation ( , ).
Case Study from Patent WO2012172043A1
A derivative of this compound was coupled with 4-chloro-3-nitrophenylboronic acid using Pd(PPh3)4 in DME/H2O (3:1) to yield a biaryl intermediate with 40% efficiency ( ).
Ring-Opening and Skeletal Transformations
Under oxidative conditions (e.g., iodosylbenzene), the pyrrolidine ring undergoes aziridination or ring expansion to generate pyranooxazolone derivatives, as demonstrated in diastereoselective syntheses ( ).
Mechanistic Pathway
-
Oxidation of the tertiary amine initiates aziridine formation.
-
Carboxylic acid participation stabilizes transition states, favoring cis-diastereomers ( ).
Biological Alkylation
The compound acts as a Michael acceptor in biological systems. Thiol groups from cysteine residues in proteins undergo conjugate addition to the α,β-unsaturated ketone (if generated in situ), contributing to its potential as a covalent inhibitor (, ).
Thermal Stability and Byproduct Analysis
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing CO2 and tert-butanol. Side reactions include retro-Diels-Alder fragmentation, producing pyrrole and maleimide derivatives ( ).
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product Features | Yield Range |
|---|---|---|---|
| Deprotection | HCl (4N), 1,4-dioxane | Free carboxylic acid | 63–90% |
| Nucleophilic Reduction | NaBH4, MeOH, 0°C | cis-Diols | 70–85% |
| Ugi-4CR | R-NC, R'-CHO, MeOH | Peptidomimetic scaffolds | 50–75% |
| Suzuki Coupling | Pd(PPh3)4, DME/H2O | Biaryl derivatives | 35–60% |
This compound’s versatility in bond-forming reactions and functional group transformations underscores its utility in synthesizing complex heterocycles and bioactive molecules. Further studies are needed to explore enantioselective pathways and catalytic asymmetric modifications.
Scientific Research Applications
Medicinal Chemistry
Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester has been studied for its potential as an antiviral agent. Research indicates that derivatives of pyrrolo[3,4-c]pyrrole compounds exhibit activity against various viral infections. A notable patent (CA2641389A1) discusses the synthesis of heterobicyclic antiviral compounds derived from this class of molecules, suggesting their utility in developing new antiviral therapies .
Anticancer Research
The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have explored its use as a building block for synthesizing compounds that inhibit tumor growth. For instance, research has shown that modifications of pyrrolo[3,4-c]pyrrole derivatives can lead to potent inhibitors of cancer cell proliferation . This makes this compound a valuable scaffold for drug discovery in oncology.
Material Science
In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its ability to form stable connections and its unique structural features make it suitable for creating advanced materials with applications in electronics and nanotechnology. The synthesis of polymers from such compounds can lead to materials with enhanced thermal stability and mechanical strength .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrrolo[3,4-c]pyrrole derivatives that demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). The study concluded that modifications to the core structure could enhance therapeutic efficacy .
Case Study 2: Anticancer Properties
In another research article focusing on anticancer properties, this compound was evaluated for its ability to inhibit the growth of breast cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Dioxo vs.
- Ring System Variations : Compounds like tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS: 132414-81-4) lack ketone groups, resulting in lower reactivity and altered conformational stability.
- Functional Group Additions : The benzotriazole-carbonyl substituent in ’s compound introduces aromaticity and π-stacking capabilities, which are absent in the target compound.
Comparison :
Physicochemical Properties
Notes:
- The mono-oxo analog’s boiling point (392°C) suggests thermal stability, while the target compound’s dual ketones may lower volatility.
- Increased polarity in the target compound could limit blood-brain barrier penetration but improve aqueous solubility for intravenous formulations.
Biological Activity
Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (CAS No. 1251003-99-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- Structure : The compound contains a pyrrolo[3,4-c]pyrrole core with a tert-butyl ester functional group, contributing to its solubility and stability.
Biological Activity Overview
Recent studies have highlighted the biological potential of pyrrole derivatives, including the racemic cis-4,6-dioxo compound. Notably, compounds in this class have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating their potential as anti-tuberculosis agents.
The biological activity of this compound is primarily attributed to its interaction with specific bacterial targets. Research indicates that it may inhibit the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid transport and cell wall biosynthesis.
Research Findings
-
Anti-Tuberculosis Activity :
- A study demonstrated that pyrrole derivatives exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL against drug-resistant strains .
- The structure–activity relationship (SAR) analysis revealed that modifications to the pyrrole core significantly enhanced activity against Mtb .
- Cytotoxicity Assessment :
- Pharmacokinetics :
Case Study 1: Efficacy Against Drug-Resistant Tuberculosis
In a comparative study involving various pyrrole derivatives, racemic cis-4,6-dioxo was evaluated alongside established anti-TB drugs like isoniazid. Results indicated that certain modifications to the pyrrole structure led to enhanced potency comparable to first-line therapies .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR investigation revealed that bulky substituents on the carboxamide moiety significantly improved the anti-TB activity of pyrrole derivatives. For instance, compounds with phenyl and pyridyl groups exhibited superior efficacy compared to those with smaller substituents .
Data Table: Biological Activity Summary
| Compound | MIC (µg/mL) | IC₅₀ (µg/mL) | Target | Notes |
|---|---|---|---|---|
| Racemic cis-4,6-dioxo | <0.016 | >64 | MmpL3 | Potent against drug-resistant TB |
| Isoniazid | 0.1 | 10 | Mtb cell wall | First-line anti-TB drug |
| Compound A | <0.05 | >50 | MmpL3 | Modified structure for enhanced activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester?
- Methodological Answer : Multi-step syntheses often involve esterification and cyclization. For example, coupling reactions with bromoacetic acid tert-butyl ester under basic conditions (e.g., NaH in DMF at 0°C) are effective for introducing tert-butyl groups . Key steps include:
- Protection : Use tert-butyl esters to stabilize reactive carboxyl groups.
- Cyclization : Employ dehydrating agents (e.g., DCC) to form the pyrrolo-pyrrole backbone.
- Monitoring : Track intermediates via TLC and confirm by LCMS (e.g., [M+H]+ = 757 for analogous compounds) .
Q. What analytical techniques validate the structure and purity of this compound?
- Methodological Answer : Use a combination of:
-
LCMS/HPLC : For molecular weight confirmation (e.g., m/z 757 [M+H]+) and purity assessment (retention time = 1.23 minutes under SQD-FA05 conditions) .
-
NMR : 1H/13C NMR to resolve stereochemistry (e.g., cis-configuration via coupling constants).
-
X-ray crystallography : To unambiguously determine crystal structure, as demonstrated for related pyrrolo-pyrrole esters .
Analytical Method Key Data/Parameters Reference LCMS m/z 757 [M+H]+ HPLC 1.23 min (SQD-FA05) X-ray Crystallographic coordinates
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to inhalation risks (acute toxicity, H335) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can coupling efficiency of tert-butyl ester groups be optimized in pyrrolo-pyrrole derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings or peptide coupling agents (e.g., HATU) for amide bonds.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require low temperatures to suppress side reactions .
- Kinetic Monitoring : Use in-situ FTIR or LCMS to identify optimal reaction time and avoid over-esterification.
Q. How to resolve discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., de-esterified intermediates) .
- Solvent Effects : Re-acquire NMR in deuterated DMSO or CDCl3 to shift overlapping peaks.
- Cross-Validation : Compare with X-ray data (e.g., bond angles/lengths for cis-configuration) .
Q. What strategies enable resolution of the racemic mixture into enantiomers?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/IPA gradients.
- Enzymatic Resolution : Screen hydrolases (e.g., lipases) for selective ester hydrolysis.
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How to address low yields during cyclization steps?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C to favor kinetic over thermodynamic products.
- Catalyst Loading : Increase stoichiometry of dehydrating agents (e.g., DCC/DMAP) while monitoring exotherms.
- Byproduct Trapping : Add molecular sieves to sequester water and shift equilibrium .
Data Contradiction Analysis
Q. How to interpret conflicting LCMS and NMR data for intermediates?
- Methodological Answer :
- LCMS Purity Check : Ensure HPLC peaks align with expected retention times (e.g., 1.23 minutes) .
- NMR Signal Assignment : Use 2D techniques (COSY, HSQC) to distinguish regioisomers.
- Stereochemical Confirmation : Compare experimental NMR shifts with computed spectra (DFT) or crystallographic data .
Methodological Innovations
Q. Can flow chemistry improve scalability of the synthesis?
- Methodological Answer :
- Continuous Reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification).
- In-line Analytics : Integrate LCMS for real-time monitoring of intermediates .
- Automation : Reduce manual handling of hazardous reagents (e.g., bromoacetic acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
